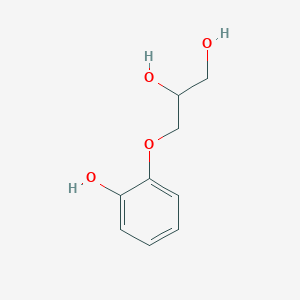

3-(2-Hydroxyphenoxy)propane-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyphenoxy)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-5-7(11)6-13-9-4-2-1-3-8(9)12/h1-4,7,10-12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTRBASNPFHPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941656 | |

| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19826-87-0 | |

| Record name | 1,2-Propanediol, 3-(o-hydroxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019826870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Hydroxyphenoxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Hydroxyphenoxy Propane 1,2 Diol

Strategies for Racemic Synthesis

The preparation of racemic 3-(2-hydroxyphenoxy)propane-1,2-diol can be achieved through several synthetic routes, typically involving the coupling of a protected glycerol (B35011) derivative with a catechol monoether. A common strategy involves the reaction of catechol (1,2-dihydroxybenzene) with a suitable three-carbon electrophile, such as epichlorohydrin (B41342) or glycidol, under basic conditions. The initial reaction would likely involve the protection of one of the phenolic hydroxyl groups of catechol to ensure regioselectivity.

Alternatively, a Williamson ether synthesis approach can be employed. This would involve the reaction of a catechol monoanion with a protected glycerol derivative bearing a leaving group, such as a tosylate or a halide, at the C3 position. Subsequent deprotection of the phenol (B47542) and the diol functionalities would yield the desired racemic product.

A plausible synthetic route, inferred from general organic synthesis principles, is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Catechol, Benzyl chloride | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 2-(Benzyloxy)phenol |

| 2 | 2-(Benzyloxy)phenol, Glycidol | Base (e.g., NaH), Solvent (e.g., THF) | 3-(2-(Benzyloxy)phenoxy)propane-1,2-diol |

| 3 | 3-(2-(Benzyloxy)phenoxy)propane-1,2-diol | H2, Pd/C | This compound |

Enantioselective Synthesis Approaches

The direct enantioselective synthesis of this compound remains a less explored area in the literature. However, established methods for the asymmetric synthesis of 1,2-diols can be hypothetically applied. One such strategy is the asymmetric dihydroxylation of an appropriate allyl ether of catechol. For instance, the Sharpless asymmetric dihydroxylation of 2-allyloxyphenol using AD-mix-α or AD-mix-β could potentially yield the corresponding chiral diol with high enantioselectivity.

Another promising approach involves the kinetic resolution of a racemic mixture of a suitable precursor. wikipedia.org Enzymatic kinetic resolution, in particular, has proven effective for a wide range of diols and their derivatives. nih.gov Lipases are commonly employed to selectively acylate one enantiomer of a racemic diol, allowing for the separation of the acylated product from the unreacted enantiomer. wikipedia.org While specific studies on this compound are scarce, the successful enzymatic resolution of analogous secondary diols suggests the viability of this method. nih.gov

Resolution of Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound is a critical step in obtaining enantiopure forms. The behavior of its methylated analog, guaifenesin (B1672422) (3-(2-methoxyphenoxy)propane-1,2-diol), provides significant insights into the potential resolution strategies for the target compound.

Spontaneous Resolution Phenomena and Mechanisms

Spontaneous resolution, the crystallization of a racemate into a physical mixture of enantiopure crystals (a conglomerate), is a relatively rare phenomenon. However, studies on guaifenesin have demonstrated that it crystallizes as a stable conglomerate, making it an ideal candidate for resolution by preferential crystallization. nih.gov This suggests a high likelihood that this compound may also form a conglomerate. The mechanism of spontaneous resolution relies on the fact that the crystal lattice of a single enantiomer is more stable than the crystal lattice containing both enantiomers.

Preferential Crystallization Techniques for Enantiomeric Enrichment

Preferential crystallization is a powerful technique for resolving conglomerates. This method involves seeding a supersaturated solution of the racemate with crystals of one of the desired enantiomers. This induces the crystallization of that enantiomer, which can then be collected by filtration. The other enantiomer remains in the mother liquor, from which it can be subsequently crystallized by seeding with its own enantiopure crystals.

Recent advancements in this area include the development of a "Coupled Preferential Crystallization-selective Dissolution" (CPCD) process. nih.gov This innovative approach utilizes two coupled crystallizers to produce both enantiomers from a racemic mixture with high purity and productivity, even when only one pure enantiomer is initially available for seeding. nih.gov The successful application of preferential crystallization for the resolution of racemic guaifenesin from aqueous and isopropanol (B130326) solutions has been extensively documented, providing a robust framework for the potential resolution of this compound. nih.govmpg.deresearchgate.netmpg.de

The table below summarizes key findings from studies on the preferential crystallization of the closely related compound, guaifenesin:

| Study Focus | Key Findings | Reference |

| Solubility and Crystallization Properties | Racemic guaifenesin forms a stable conglomerate in water. Ternary phase diagrams were constructed, confirming its suitability for preferential crystallization. | nih.gov |

| Coupled Preferential Crystallization | A CPCD process was successfully applied to resolve racemic guaifenesin, achieving high purities and productivities. | nih.gov |

| Batch Preferential Crystallization | The influence of different solvents (water and isopropanol) on the efficiency of batch preferential crystallization was investigated. | mpg.deresearchgate.netmpg.de |

Challenges in Chiral Separation and Scalability

Despite the promise of preferential crystallization, several challenges exist in its application and scalability. The success of this method is highly dependent on the system forming a conglomerate, which is not always predictable. Furthermore, the process requires careful control of supersaturation levels to prevent spontaneous nucleation of the undesired enantiomer, which would lead to a loss of enantiomeric excess.

The scalability of enzymatic kinetic resolution also presents challenges. wikipedia.org These include the cost and stability of the enzyme, the need for efficient separation of the product from the enzyme and unreacted substrate, and the potential for product inhibition of the enzyme. For industrial-scale production, these factors must be carefully optimized to ensure an economically viable process.

Metabolic and Environmental Transformation Pathways Research

Identification and Characterization as a Metabolite of Guaifenesin (B1672422)

3-(2-Hydroxyphenoxy)propane-1,2-diol, also known as O-desmethyl guaifenesin or hydroxyguaifenesin, is a primary metabolic product of guaifenesin. Following administration, guaifenesin undergoes rapid and extensive metabolism in the liver. Two major metabolites have been identified: β-(2-methoxyphenoxy)-lactic acid and this compound. The latter is formed through the demethylation of the methoxy (B1213986) group on the guaiacol moiety of guaifenesin. Studies have shown that a significant portion, approximately 40%, of a given dose of guaifenesin is excreted in the urine as this demethylated metabolite within three hours of administration. researchgate.netnih.gov

The biotransformation of guaifenesin to this compound is primarily facilitated by an enzymatic process known as O-demethylation. This reaction is catalyzed by the enzyme O-demethylase, which is localized in the microsomes of liver cells. researchgate.netnih.gov This enzyme is considered the main catalyst for the metabolism of guaifenesin. researchgate.netnih.gov

While O-demethylase is specified as the key enzyme, the broader family of cytochrome P450 (CYP) enzymes is well-known for its role in the metabolism of a vast array of xenobiotics, including drugs, through various oxidative reactions such as O-demethylation. nih.govmdpi.com However, some sources suggest that guaifenesin metabolism does not significantly involve or interfere with the major CYP pathways responsible for drug interactions. researchgate.net This suggests that the O-demethylase responsible for guaifenesin metabolism might be a specific enzyme not prominently involved in the metabolism of many other drugs, or that the specific CYP isozyme has not been fully characterized in this context. Further research is needed to fully elucidate the specific enzymatic machinery responsible for this key metabolic step.

Beyond human metabolism, the transformation of guaifenesin into this compound has also been observed in environmental settings, specifically within anaerobic microbiomes. Research has identified this metabolite in both marine and methanogenic consortia. In these environments, the demethylation of guaifenesin was observed over a period of 120 to 180 days. This indicates that microorganisms present in anaerobic conditions possess the enzymatic capability to carry out the O-demethylation of guaifenesin, leading to the formation of its hydroxylated metabolite. This finding is significant for understanding the environmental fate of guaifenesin and the potential for the formation of its metabolites in natural and engineered ecosystems.

Investigation of Degradation Kinetics and Pathways

To provide a preliminary understanding, the degradation kinetics of the parent compound, guaifenesin, can be considered, although it is important to note that the metabolite's behavior may differ significantly. For instance, the half-life of guaifenesin in the human body is approximately one hour. e-lactancia.org However, environmental degradation kinetics would be subject to a different set of factors, including microbial activity, temperature, pH, and the presence of other chemicals.

Future research should be directed towards establishing the degradation kinetics of this compound to accurately assess its environmental persistence and potential for accumulation.

Environmental Fate and Persistence Studies

The physicochemical properties of this compound, such as its water solubility, vapor pressure, and octanol-water partition coefficient, would be critical in predicting its environmental distribution. The presence of hydroxyl groups suggests a relatively high water solubility, which would influence its transport in aquatic systems.

Sophisticated Analytical Techniques for Research and Characterization

Development and Validation of Chromatographic Methods

Chromatographic techniques are indispensable for the separation and quantification of 3-(2-Hydroxyphenoxy)propane-1,2-diol from complex matrices such as biological fluids or reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

While specific validated HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, methods developed for its parent compound, guaifenesin (B1672422), provide a solid foundation. Given that this compound is more polar than guaifenesin, adjustments to the mobile phase composition are typically required.

Researchers developing HPLC methods for purity assessment and the analysis of degradation products would typically start with a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution is often employed to ensure the separation of the main compound from any impurities.

For instance, a UPLC-MS/MS method developed for guaifenesin utilized a Kinetex C18 column (100 Å, 2.6 µm, 50 mm x 4.6 mm) with a mobile phase of methanol and water (95:5, v/v) at a flow rate of 1 mL/min. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to the absorption maximum of the compound. For higher sensitivity and specificity, a mass spectrometer can be used as the detector.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification and Structure Confirmation

GC/MS is a powerful tool for the identification of volatile and semi-volatile compounds like this compound, particularly in metabolic studies. Due to the presence of multiple hydroxyl groups, derivatization is a necessary step to increase the compound's volatility and thermal stability. Trimethylsilyl (TMS) derivatizing agents are commonly used for this purpose.

In a study investigating the transformation of guaifenesin, this compound (referred to as O-desmethyl guaifenesin) was identified in culture medium using GC/MS. researchgate.netresearchgate.net After derivatization with a TMS agent, the resulting tris-trimethylsilyl ether of the metabolite exhibited a clear molecular ion in the mass spectrum. researchgate.netresearchgate.net

| Parameter | Value | Reference |

| Derivatization Agent | Trimethylsilyl (TMS) | researchgate.netresearchgate.net |

| Molecular Ion (m/z) of TMS-derivatized compound | 400 | researchgate.netresearchgate.net |

The fragmentation pattern observed in the mass spectrum provides crucial information for structure confirmation. The comparison of the mass spectrum of the derivatized metabolite with that of the derivatized parent compound, guaifenesin, aids in confirming the structural modification (in this case, the demethylation). researchgate.netresearchgate.net

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

A ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the catechol ring, the protons of the propane-1,2-diol side chain, and the hydroxyl protons. The chemical shifts and splitting patterns of the side chain protons would be particularly informative for confirming the connectivity of the molecule.

Similarly, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the six carbons of the aromatic ring and the three carbons of the propanediol (B1597323) side chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by specific absorption bands.

Based on its structure, the following characteristic IR absorption bands would be anticipated:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol and Phenol) | 3500-3200 | Strong, broad band |

| C-H (Aromatic) | 3100-3000 | Weak to medium intensity |

| C-H (Aliphatic) | 3000-2850 | Medium to strong intensity |

| C=C (Aromatic) | 1600-1450 | Medium to weak intensity |

| C-O (Ether and Alcohol) | 1260-1000 | Strong intensity |

These absorption bands provide a molecular fingerprint that can be used for identification and to confirm the presence of the key functional groups.

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

In studies involving the identification of metabolites, such as the work by Wolfson et al., liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is often the method of choice. researchgate.netresearchgate.net For this compound (C₉H₁₂O₄), HRMS would be used to measure the exact mass of its molecular ion.

| Parameter | Theoretical Value |

| Molecular Formula | C₉H₁₂O₄ |

| Exact Mass | 184.0736 |

An experimentally determined mass that is very close to the theoretical exact mass (typically within a few parts per million) provides strong evidence for the proposed elemental composition, thus confirming the identity of the compound.

Chiral Analytical Methods for Enantiomeric Excess Determination

The presence of a stereogenic center in this compound means it exists as a pair of non-superimposable mirror images, or enantiomers. These enantiomers often exhibit different biological activities. Consequently, the ability to separate and quantify individual enantiomers is crucial. The primary techniques for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and chiral Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. nih.gov The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com For a compound like this compound, which possesses hydroxyl groups, polysaccharide-based CSPs are often highly effective.

Detailed Research Findings:

While specific studies on the chiral separation of this compound are not extensively reported, significant insights can be drawn from the analysis of its structurally similar methylated analog, guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). Research on guaifenesin has demonstrated successful enantioselective analysis using a Lux Cellulose-4 column, which is a cellulose-based CSP. This suggests that a similar approach would be highly effective for this compound. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in differential retention.

A proposed HPLC method for the enantiomeric separation of this compound would likely involve a normal-phase or polar-organic mode on a polysaccharide-based chiral column. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The choice and ratio of the mobile phase constituents are critical for optimizing the resolution between the enantiomeric peaks.

Interactive Data Table: Representative Chiral HPLC Method Parameters for this compound

| Parameter | Value |

| Column | Chiralpak® AD-H or Lux® Cellulose-4 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (Enantiomer 1) | ~ 8.5 min |

| Expected Retention Time (Enantiomer 2) | ~ 10.2 min |

| Expected Resolution (Rs) | > 1.5 |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile or semi-volatile compounds. gcms.cz For a polar molecule like this compound, derivatization is typically required to increase its volatility and improve chromatographic performance. researchgate.net Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with the hydroxyl groups.

Detailed Research Findings:

Following derivatization, the resulting less polar derivatives can be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently employed for this purpose. gcms.cz The chiral recognition mechanism is based on the inclusion of one enantiomer into the chiral cavity of the cyclodextrin (B1172386) selector to a greater extent than the other, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) as the stationary phase is crucial for achieving optimal separation.

Interactive Data Table: Representative Chiral GC Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or similar cyclodextrin-based CSP |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Expected Retention Time (Derivative 1) | ~ 15.3 min |

| Expected Retention Time (Derivative 2) | ~ 15.8 min |

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers a high-efficiency separation alternative with low sample and solvent consumption. nih.gov In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). nih.gov The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, different migration times.

Detailed Research Findings:

For the enantioseparation of this compound, various chiral selectors could be employed in the BGE. Highly sulfated cyclodextrins are particularly effective for separating a wide range of chiral compounds. The negatively charged sulfate (B86663) groups on the cyclodextrin provide a strong interaction site, while the chiral cavity allows for enantioselective inclusion. The concentration of the chiral selector and the pH of the BGE are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. Other potential chiral selectors include certain antibiotics, proteins, or chiral ionic liquids. nih.gov

Chirality, Crystallography, and Supramolecular Chemistry

Crystal Structure Analysis of Enantiomers and racemates

There is no published single-crystal X-ray diffraction data for the enantiomers or the racemate of 3-(2-Hydroxyphenoxy)propane-1,2-diol. Consequently, detailed information regarding its unit cell parameters, space group, and the precise three-dimensional arrangement of molecules within the crystal lattice is not available.

For the closely related compound, guaifenesin (B1672422), studies have shown that it crystallizes in the orthorhombic space group P2₁2₁2₁, which is a chiral space group. This is indicative of a conglomerate, where the racemic mixture crystallizes as a physical mixture of separate enantiopure crystals. It is plausible that this compound might exhibit similar crystallographic properties, but this remains speculative without experimental verification.

Role of Chirality in Crystal Packing and Polymorphism

The chirality of this compound, centered at the C2 carbon of the propane-1,2-diol moiety, is expected to play a crucial role in its crystal packing. The spatial orientation of the hydroxyl groups and the hydroxyphenoxy group will dictate the intermolecular interactions, primarily hydrogen bonding, that govern the crystal lattice formation.

In chiral molecules, the packing of enantiopure crystals (composed of a single enantiomer) can differ significantly from that of the racemic mixture. Racemates can crystallize as a racemic compound (where both enantiomers are present in an ordered arrangement within the same unit cell), a conglomerate (a mechanical mixture of enantiopure crystals), or a solid solution (where the enantiomers are randomly distributed in the crystal lattice). The specific outcome is determined by the thermodynamic stability of these different solid phases.

Without experimental data, it is not possible to definitively state how the chirality of this compound influences its crystal packing or if it exhibits polymorphism—the ability to exist in multiple crystal forms.

Supramolecular Assembly and Chiral Recognition in Solid State

The supramolecular assembly of this compound in the solid state would be dominated by hydrogen bonding. The three hydroxyl groups (two on the diol and one on the phenol (B47542) ring) can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonding networks. The ether oxygen also provides an additional hydrogen bond acceptor site.

Chiral recognition in the solid state refers to the differential interactions between enantiomers. In the case of a racemic compound, there are specific interactions between the R and S enantiomers (heterochiral interactions) that are energetically favorable. In a conglomerate, the interactions between molecules of the same chirality (homochiral interactions) are preferred. The nature of these interactions dictates the type of racemate formed. The specifics of these interactions for this compound are currently unknown.

Investigation of Conglomerate-Forming Nature

The determination of whether a chiral compound forms a conglomerate is of significant practical importance, particularly for chiral resolution via preferential crystallization. As mentioned, its parent compound, guaifenesin, is a known conglomerate former. researchgate.netnih.gov This property allows for the separation of its enantiomers from a racemic mixture.

Whether this compound also forms a conglomerate is a key question that can only be answered through experimental investigation, such as the construction of a binary phase diagram of the enantiomers or by powder X-ray diffraction (PXRD) analysis of the racemate and the pure enantiomers. To date, such studies have not been reported in the literature.

Mechanistic Insights into Biological and Chemical Reactivity

Exploration of Intrinsic Antioxidant Capacity

The presence of a phenolic group in 3-(2-Hydroxyphenoxy)propane-1,2-diol is a strong indicator of its potential intrinsic antioxidant capacity. nih.govcymitquimica.com Phenolic compounds are well-documented as effective antioxidants that can neutralize a wide variety of free radicals. nih.gov The primary mechanisms behind their antioxidant action involve the donation of a hydrogen atom from the hydroxyl group on the aromatic ring or the transfer of a single electron to a radical species. nih.govresearchgate.net This process stabilizes the free radical, thereby mitigating oxidative stress, which is an imbalance between free radicals and the body's antioxidant defense systems. researchgate.net

The antioxidant activity of phenolic compounds is intricately linked to the number and position of hydroxyl groups on the aromatic ring. frontiersin.orgnih.gov In the case of this compound, the 2-hydroxyphenoxy moiety, which is a derivative of catechol, is particularly significant. The presence of two hydroxyl groups on the benzene (B151609) ring can enhance its radical scavenging ability. frontiersin.org This structural feature allows for the delocalization of the resulting phenoxyl radical, which increases its stability and makes the parent molecule a more effective antioxidant.

The antioxidant mechanisms of phenolic compounds can be summarized as follows:

| Antioxidant Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The phenolic antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. |

| Single Electron Transfer (SET) | The phenolic compound transfers a single electron to a free radical, which is often followed by proton transfer. |

| Chelation of Transition Metals | Certain phenolic structures can bind to pro-oxidant transition metals, preventing them from participating in reactions that generate free radicals. nih.gov |

While direct experimental data on the antioxidant capacity of this compound is limited, the established principles of phenolic antioxidant chemistry provide a strong theoretical basis for its ability to counteract oxidative damage.

Investigation of Germicidal Properties and Mechanism

The catechol-like structure of the 2-hydroxyphenoxy group in this compound suggests that it may possess inherent germicidal properties. Catechol and its derivatives have been shown to exhibit antimicrobial activity through various mechanisms. nih.govresearchgate.net

One of the primary antimicrobial mechanisms associated with catechols is the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), during their autoxidation. nih.govnih.govmtu.eduresearchgate.net ROS are highly reactive molecules that can cause significant damage to bacterial cells, leading to their death. This process involves the oxidation of the catechol moiety in the presence of oxygen.

Furthermore, polyphenolic compounds, a class to which this compound belongs, can exert their antimicrobial effects by interacting with bacterial cells directly. nih.gov The abundant phenolic hydroxyl groups can lead to the denaturation of bacterial proteins and cause damage to bacterial cell membranes, disrupting essential cellular functions. nih.gov Some studies have shown that catechol derivatives exhibit significant antibacterial effects against various pathogenic bacteria. researchgate.net

Potential antimicrobial mechanisms of catechol derivatives include:

| Antimicrobial Mechanism | Description |

| Generation of Reactive Oxygen Species (ROS) | Autoxidation of the catechol group produces ROS, which are toxic to microorganisms. nih.govnih.govmtu.eduresearchgate.net |

| Protein Denaturation | Phenolic hydroxyl groups can interact with and denature essential bacterial proteins. nih.gov |

| Cell Membrane Damage | The compound can interfere with the integrity of the bacterial cell membrane, leading to cell lysis. nih.gov |

It is important to note that the antimicrobial efficacy can be influenced by the specific structure of the catechol derivative. For instance, the introduction of halogen atoms to the catechol ring has been shown to enhance antimicrobial activity. nih.govnih.gov While this compound is not halogenated, its inherent catechol structure provides a plausible basis for potential germicidal properties.

Chemical Reactivity and Stability in Biological Systems

The chemical reactivity and stability of this compound in biological systems are governed by its two primary functional groups: the 2-hydroxyphenoxy group and the vicinal diol (propane-1,2-diol) side chain. nih.govcymitquimica.com

The phenolic hydroxyl groups are the main sites of reactivity, particularly in the context of its antioxidant and potential pro-oxidant activities. The ease with which these groups can donate a hydrogen atom or an electron determines its antioxidant potential. nih.govresearchgate.net However, the resulting phenoxyl radical can, under certain conditions, participate in further reactions, potentially leading to pro-oxidant effects.

The vicinal diol moiety, characterized by two hydroxyl groups on adjacent carbon atoms, also contributes to the molecule's reactivity. researchgate.net Vicinal diols can undergo a variety of reactions in biological systems, including oxidation. rsc.orgmdpi.com For instance, they can be cleaved by certain enzymes or oxidized by reactive species, leading to the formation of aldehydes or ketones. mdpi.compearson.com The presence of the diol group also enhances the water solubility of the compound through hydrogen bonding. cymitquimica.com

Chemical Derivatization and Application As a Synthetic Precursor

Synthesis of Functionalized Derivatives and Analogues

The chemical structure of 3-(2-Hydroxyphenoxy)propane-1,2-diol offers several avenues for derivatization. The vicinal diol and the phenolic hydroxyl group are the primary sites for chemical reactions, enabling the synthesis of a wide array of functionalized derivatives and analogues. Common reactions include etherification, esterification, and the formation of carbamates.

The hydroxyl groups of the diol can undergo etherification to yield alkoxy derivatives. For instance, diols can react with alcohols through an esterification process to form ethers. bartleby.com Similarly, the phenolic hydroxyl group can be alkylated to produce methoxy (B1213986) or other alkoxy analogues.

Esterification of the primary and secondary hydroxyl groups of the propanediol (B1597323) moiety is another common derivatization strategy. Diols readily react with carboxylic acids and their derivatives, such as acid chlorides or anhydrides, to form esters. chemicalbook.com These reactions can be selective for the primary hydroxyl group under controlled conditions.

Furthermore, the hydroxyl groups can be converted into carbamates. The reaction of alcohols with isocyanates or the use of reagents like 4-nitrophenyl chloroformate followed by reaction with an amine can yield carbamate (B1207046) derivatives. mdpi.com For example, a carbamate derivative of this compound, specifically (3-(2-hydroxyphenoxy)1,2-propanediol-1-carbamate), has been reported. clearsynth.com

The diol moiety can also be converted to a cyclic ether, such as an epoxide, through a two-step process involving the formation of a cyclic orthoacetate followed by base-mediated ring closure. acsgcipr.org This epoxide can then be opened by various nucleophiles to introduce further functionalization.

| Derivative Type | General Synthetic Approach | Potential Reagents |

| Ethers | Williamson ether synthesis, Acid-catalyzed etherification | Alkyl halides, Alcohols |

| Esters | Fischer esterification, Acylation with acid chlorides/anhydrides | Carboxylic acids, Acid chlorides, Anhydrides |

| Carbamates | Reaction with isocyanates, Use of activating agents | Isocyanates, 4-Nitrophenyl chloroformate, Amines |

| Epoxides | Conversion to cyclic orthoacetate and ring closure | Triethyl orthoacetate, Base |

Utilization as a Key Intermediate in the Synthesis of Structurally Related Chiral Compounds

The chiral nature of this compound makes it a valuable chiron for the enantioselective synthesis of more complex, structurally related chiral compounds. As a glycerol (B35011) derivative, it serves as a fundamental three-carbon building block. bartleby.com The desymmetrization of glycerol is a well-established strategy for producing chiral synthons, which can then be elaborated into a variety of target molecules. bartleby.comclearsynth.com

A significant application of chiral glycerol derivatives is in the synthesis of β-adrenergic receptor antagonists, commonly known as beta-blockers. wikipedia.orgnih.gov Many of these pharmaceuticals, such as Propranolol and Oxprenolol, are aryloxypropanolamine derivatives and possess a stereocenter with the (S)-configuration being significantly more active. nih.govuantwerpen.be The synthesis of these drugs often involves the use of a chiral C3 synthon derived from glycerol.

For example, the synthesis of (S)-Propranolol can be achieved from a chiral glycerol derivative. bartleby.com The general strategy involves the regioselective opening of a chiral epoxide, derived from a glycerol synthon, with a nucleophile. This compound, or its protected forms, can serve as a precursor to such chiral epoxides. Research on the crystallization of chiral 3-(2-halophenoxy)propane-1,2-diols further highlights their importance as intermediates in obtaining enantiomerically pure compounds. synthinkchemicals.com

The synthesis of other chiral compounds, such as (R)-monobutyrin, has also been demonstrated using a desymmetrized glycerol strategy, underscoring the versatility of these C3 chiral building blocks. bartleby.comclearsynth.com

| Target Compound | Class of Compound | Key Synthetic Strategy |

| (S)-Propranolol | Beta-blocker | Desymmetrization of glycerol, epoxide ring-opening |

| (S)-Naftopidil | Antihypertensive | Desymmetrization of glycerol, epoxide ring-opening |

| (R)-Monobutyrin | Monoacylglycerol | Desymmetrization of glycerol, esterification |

| (S)-Mephenesin | Muscle Relaxant | Enzymatic resolution of glycerol derivatives |

| (S)-Chlorphenesin | Antifungal/Antibacterial | Enzymatic resolution of glycerol derivatives |

Structure-Activity Relationship (SAR) Studies of Derived Compounds

The pharmacological activity of compounds derived from this compound is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies of related aryloxypropanolamine derivatives provide valuable insights into how modifications to the molecule can influence its biological effects, particularly as β-adrenergic receptor antagonists. mdpi.comnih.gov

For β-adrenergic blocking activity in the aryloxypropanolamine series, several structural features are crucial. nih.gov The nature of the substituent on the aromatic ring is a key determinant of potency. Ortho-substituted compounds often exhibit the highest potency. nih.gov The presence of the hydroxyl group on the second carbon of the propanolamine (B44665) side chain is essential for activity, and its (S)-configuration is generally preferred for optimal binding to the β-adrenergic receptor. nih.gov

The amine moiety at the terminus of the side chain also plays a critical role. A secondary amine with a branched alkyl group, such as an isopropyl or tert-butyl group, is typically required for potent β-blocking activity. nih.gov

SAR studies have also explored how modifications to the aromatic ring and the side chain can influence the selectivity of the compounds for different subtypes of the β-adrenergic receptor (β1, β2, and β3). For instance, para-substitution on the aromatic ring can enhance cardioselectivity (β1-selectivity). nih.gov Furthermore, the introduction of polar groups on the aromatic ring or the side chain can modulate the compound's pharmacokinetic properties and its interaction with the receptor. bartleby.com

A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol demonstrated that this derivative possesses anti-inflammatory properties by inhibiting multiple kinases. uantwerpen.be This suggests that derivatization of the phenoxy group can lead to compounds with different pharmacological profiles beyond β-adrenergic antagonism.

| Structural Feature | Influence on Activity |

| Aromatic Ring Substitution | Ortho-substitution often increases potency. Para-substitution can enhance β1-selectivity. |

| Propanolamine Side Chain | The (S)-hydroxyl group is crucial for high affinity. |

| Terminal Amine Group | A secondary amine with a branched alkyl group (e.g., isopropyl, tert-butyl) is generally required for potent β-blockade. |

| Introduction of Polar Groups | Can modulate selectivity and pharmacokinetic properties. |

Future Research Trajectories and Methodological Innovations

Advancements in Chemo- and Stereoselective Synthesis

The synthesis of aryl glyceryl ethers, including 3-(2-Hydroxyphenoxy)propane-1,2-diol, is a focal point of research, with an emphasis on developing greener and more selective methods. researchgate.net Traditional synthesis often involves the Williamson ether synthesis, which can be adapted using heterogeneous basic reagents like ion-exchange resins or potassium hydroxide (B78521) on alumina (B75360) to improve efficiency and simplify product isolation. tandfonline.com

A significant challenge and area of innovation lies in the stereocontrolled synthesis of this chiral molecule. nih.gov Enantiomerically pure forms are often desired for pharmaceutical applications, as different enantiomers can have distinct biological activities. researchgate.netresearchgate.net Chemo-enzymatic methods are proving to be particularly valuable in this regard. These approaches utilize enzymes, such as lipases, for their high regio- and enantioselectivity in reactions like acylation and hydrolysis, allowing for the kinetic resolution of racemic mixtures or the asymmetrization of prochiral precursors. researchgate.netnih.gov For instance, lipase-catalyzed acylations can selectively modify one of the hydroxyl groups, a key step in producing chiral building blocks. researchgate.net The synthesis of related chiral 3-aryloxy-1,2-propanediols has been a subject of study for decades, indicating a long-standing interest in this class of compounds. acs.org

Future synthetic strategies will likely focus on:

Catalytic Asymmetric Synthesis: Development of novel chiral catalysts, including rhodium-based catalysts, for the enantioselective synthesis of precursors. nih.gov

Green Chemistry Approaches: Utilizing renewable starting materials like glycerol (B35011) in one-pot syntheses to create aryloxypropanediols, minimizing waste and energy consumption. rsc.org

Biocatalysis: Expanding the toolbox of enzymes for highly selective transformations, potentially leading to more efficient and environmentally friendly production routes. researchgate.net

Novel Analytical and Characterization Techniques

The accurate identification and characterization of this compound and its isomers are crucial for both synthetic and biological studies. A suite of analytical techniques is employed for this purpose, with ongoing advancements improving sensitivity and specificity.

Standard characterization relies on a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, with advanced 2D NMR techniques like HSQC, HMBC, and COSY being used to confirm connectivity, especially in complex mixtures or for structurally similar lignans. nih.govmdpi.com Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides molecular weight information and fragmentation patterns that aid in identification. nih.govnih.gov

The analysis of highly polar compounds like this compound presents unique chromatographic challenges. waters.com Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) may offer insufficient retention. waters.com To overcome this, several innovative techniques are being employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase, which enhances the retention of very polar analytes. waters.combiotage.comobrnutafaza.hr HILIC is particularly well-suited for LC-MS analysis due to the efficient solvent evaporation, which can lead to increased sensitivity. obrnutafaza.hr

Aqueous Normal-Phase (ANP) Chromatography: Using silica (B1680970) hydride-based columns, this method provides excellent retention for a wide range of polar compounds and is generally compatible with mass spectrometry. chromatographyonline.com

Convergence Chromatography (CC): This technique utilizes supercritical fluid CO2 as the primary mobile phase and offers unique selectivity and high separation efficiency for a range of pharmaceutical compounds. sepscience.com

Future developments in this area are expected to focus on miniaturization, faster analysis times, and even more sensitive detection methods, allowing for the analysis of this compound in complex biological matrices at very low concentrations.

Table 1: Key Analytical Techniques for this compound

| Technique | Application | Key Advantages |

| NMR Spectroscopy | Structural Elucidation | Provides detailed information on molecular connectivity and stereochemistry. nih.govmdpi.com |

| Mass Spectrometry | Identification & Quantification | High sensitivity and provides molecular weight and fragmentation data. nih.gov |

| HILIC | Separation of Polar Compounds | Enhanced retention of polar analytes and compatibility with MS. waters.comobrnutafaza.hr |

| ANP Chromatography | Versatile Polar Analysis | Good retention for a wide range of polar compounds, fast re-equilibration. chromatographyonline.com |

| Convergence Chromatography | High-Efficiency Separation | Unique selectivity and reduced use of organic solvents. sepscience.com |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the properties and behavior of this compound at the molecular level. These in silico methods complement experimental work by providing insights that can be difficult or impossible to obtain through laboratory experiments alone.

Density Functional Theory (DFT) calculations are widely used to investigate the structural and electronic properties of this compound and its analogs. DFT can be employed to:

Calculate optimized molecular geometries and predict conformational preferences. researchgate.net

Simulate vibrational spectra (e.g., infrared spectra) to aid in the interpretation of experimental data. researchgate.net

Determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding reactivity and potential charge transfer interactions. acs.orgacs.org

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. mdpi.com These simulations provide information on conformational flexibility and intermolecular interactions over time.

For predicting biological activity, molecular docking is a powerful technique. It can be used to model the interaction of this compound with the binding site of a protein, helping to identify potential biological targets and understand the structural basis of its activity. mdpi.com Such studies have been performed on structurally related compounds to explore their interactions with receptors and enzymes. mdpi.com

Future research in this area will likely involve more complex and accurate computational models, including:

The use of quantum mechanics/molecular mechanics (QM/MM) methods to study enzymatic reactions involving this compound.

Advanced MD simulations to investigate its transport across cell membranes.

The development of predictive QSAR (Quantitative Structure-Activity Relationship) models for a broader range of biological activities. nih.gov

Expanding Research into Unexplored Biological Interactions

While this compound is known as a metabolite of the expectorant guaifenesin (B1672422), its own biological activity profile is an area of growing research interest. nih.govmedchemexpress.com Studies on structurally similar aryl-propanediols suggest a range of potential biological effects. For example, various derivatives have been investigated for their anti-inflammatory, antimicrobial, and central nervous system activities. researchgate.netnih.govresearchgate.net

A study on 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol, a structurally related compound, demonstrated significant anti-inflammatory properties by inhibiting multiple kinases. nih.gov This suggests that this compound could also modulate inflammatory pathways. Furthermore, its structural similarity to guaiacol, a known lignin (B12514952) model compound, hints at potential roles in processes involving phenolic compounds. mdpi.comresearchgate.net

Future research is expected to systematically explore the bioactivity of this compound, including:

Broad-spectrum biological screening: Testing the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover novel activities.

Metabolomic studies: Investigating its formation and further metabolism in various biological systems to understand its complete lifecycle in the body.

Mechanism of action studies: For any identified biological activity, detailed investigations will be needed to elucidate the underlying molecular mechanisms. This could involve techniques like reporter gene assays, immunoblotting, and direct kinase assays. nih.gov

Comparative studies: Comparing the activity of the racemic mixture with its individual enantiomers to determine if the biological effects are stereospecific.

The ongoing advancements in synthesis, analysis, and computational modeling will undoubtedly fuel the exploration of these uncharted biological territories, potentially revealing new therapeutic applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-hydroxyphenoxy)propane-1,2-diol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via epoxide ring-opening reactions using phenolic derivatives. For example, reacting glycidol with 2-hydroxyphenol under alkaline conditions (e.g., KOH/ethanol) at 60–80°C for 12–24 hours yields the diol. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Yield optimization requires careful control of stoichiometry, temperature, and catalyst concentration. Characterization via H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and C NMR (e.g., δ 150–160 ppm for ether carbons) is critical .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- H NMR : Aromatic protons from the 2-hydroxyphenoxy group appear as doublets (δ 6.8–7.2 ppm), while glycerol backbone protons resonate at δ 3.5–4.2 ppm (split into multiplets due to coupling).

- C NMR : Key signals include δ 150–160 ppm (C-O aromatic carbons) and δ 60–75 ppm (glycerol carbons).

- MS-DART : A molecular ion peak [M+H] at m/z ≈ 213 and fragmentation patterns (e.g., loss of HO or phenoxy groups) confirm molecular weight and functional groups .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N or Ar) at −20°C in amber glass vials. Periodic purity checks via TLC (silica gel, R ≈ 0.3 in ethyl acetate/hexane 1:1) and NMR are recommended. Degradation products (e.g., quinones from phenolic oxidation) can be minimized by adding stabilizers like BHT (0.01% w/w) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the phenolic ring influence the reactivity of this compound derivatives?

- Methodological Answer : Substituents like methoxy or alkyl groups alter reaction kinetics and regioselectivity. For instance, electron-donating groups (e.g., −OCH) increase nucleophilicity of the phenolic oxygen, accelerating epoxide ring-opening. Steric hindrance from bulky substituents (e.g., −CH(CH)) may reduce yields by impeding nucleophilic attack. Comparative studies using Hammett plots or DFT calculations can quantify these effects .

Q. What strategies resolve contradictions in spectral data when characterizing structurally similar diols (e.g., regioisomers or diastereomers)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings. For example, cross-peaks in HSQC spectra distinguish glycerol backbone carbons in 1,2- vs. 1,3-diol configurations.

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase).

- X-ray crystallography : Provides definitive structural confirmation for ambiguous cases .

Q. How can computational methods predict the physicochemical properties of this compound for polymer applications?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Predict solubility parameters (e.g., Hansen solubility parameters) by modeling interactions with solvents like DMF or water.

- Density functional theory (DFT) : Calculates bond dissociation energies (BDEs) to assess oxidative stability of the phenolic moiety.

- QSPR models : Relate structural descriptors (e.g., logP, polar surface area) to experimental properties like glass transition temperature (T) in polymer blends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.